REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[Cl:13]>C(O)C>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1[Cl:13]
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)=O
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Name
|
SnCl2-2H2O
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Quantity
|
45.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was sonicated for 2 hr
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Duration
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2 h
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Type
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CONCENTRATION
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Details
|
The solvent was concentrated
|
Type
|
DISSOLUTION
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Details
|
the residue was dissolved in EtOAc
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Type
|
WASH
|
Details
|
washed with NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC(=C1)N)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |